molecular formula C9H9ClO2 B1359802 4-Chlorophenyl glycidyl ether CAS No. 2212-05-7

4-Chlorophenyl glycidyl ether

Cat. No. B1359802
CAS RN: 2212-05-7
M. Wt: 184.62 g/mol
InChI Key: KSLSZOOZWRMSAP-UHFFFAOYSA-N
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Description

4-Chlorophenyl glycidyl ether is a compound with the empirical formula C9H9ClO2 . It is also known by the synonym 4-Chlorophenyl 2,3-epoxypropyl ether . It is a polycarboxylic acid that reacts with epoxides and aliphatic hydrocarbons to form polyepoxides .


Molecular Structure Analysis

The molecular weight of 4-Chlorophenyl glycidyl ether is 184.62 . The SMILES string representation is Clc1ccc(OCC2CO2)cc1 . The InChI representation is 1S/C9H9ClO2/c10-7-1-3-8(4-2-7)11-5-9-6-12-9/h1-4,9H,5-6H2 .


Chemical Reactions Analysis

4-Chlorophenyl glycidyl ether is a polycarboxylic acid that reacts with epoxides and aliphatic hydrocarbons to form polyepoxides . It also reacts with organic acids to form esters, and with hydroxyl groups to form an ether .


Physical And Chemical Properties Analysis

4-Chlorophenyl glycidyl ether is a solid with a refractive index of n20/D 1.545 (lit.) . It has a melting point of 31-33 °C (lit.) . The density is 1.1989 (rough estimate) , and the boiling point is 263.86°C (rough estimate) .

Scientific Research Applications

Polymerization and Material Science

4-Chlorophenyl glycidyl ether has been extensively studied in the context of polymerization. Its application in forming poly(p-chlorophenyl glycidyl ether) with varying tacticity and addition isomerism is notable. This process has been explored using different initiators like Al(OiPr)3, ZnCl2, and SnCl4 (Dworak & Jedliński, 1980). Further research delved into the polymerization of p-chlorophenyl glycidyl ether using potassium glycolates, resulting in polymers with high molecular weights and low polydispersities (Jedliński et al., 1980).

Chemical Synthesis and Protecting Groups

A significant application of 4-Chlorophenyl glycidyl ether is in the synthesis of complex chemicals. For instance, it has been used as a protecting group for hydroxy functions in sugar chemistry, offering stability under certain conditions and ease of removal (Otsuka et al., 2018).

Polymer Modifications

In polymer science, 4-Chlorophenyl glycidyl ether's utilityextends to the modification of polymers. One study demonstrated its use in synthesizing 4-Vinylphenyl glycidyl ether (4VPGE), an epoxide-containing monomer. This monomer was then polymerized and modified post-polymerization with various alcohols, showcasing its versatility in creating functional polymers (McLeod & Tsarevsky, 2016).

Advanced Polymer Structures

4-Chlorophenyl glycidyl ether has been used to create high molecular weight, linear polyethers with unique properties like crystallizability and high melting points. This application has been demonstrated through the polymerization of various phenyl glycidyl ethers, including chlorophenyl variants (Gibb et al., 1966).

Photocurable Monomers

In the field of photocurable monomers, 4-Chlorophenyl glycidyl ether has contributed to the development of novel monomers. These monomers undergo photoinitiated cationic polymerization, demonstrating its potential in creating polymers with unique properties suitable for specific applications (Minegishi et al., 2005).

Safety And Hazards

4-Chlorophenyl glycidyl ether is classified as non-combustible . It has a flash point of 107.00 °C (closed cup) . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended when handling this compound . It may cause skin irritation, allergic skin reaction, serious eye irritation, respiratory irritation, and it is harmful if inhaled . It is also harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

2-[(4-chlorophenoxy)methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c10-7-1-3-8(4-2-7)11-5-9-6-12-9/h1-4,9H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSLSZOOZWRMSAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorophenyl glycidyl ether

CAS RN

2212-05-7
Record name 2-[(4-Chlorophenoxy)methyl]oxirane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propane, 1-(p-chlorophenoxy)-2,3-epoxy-
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Record name 2212-05-7
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Record name 4-chlorophenyl 2,3-epoxypropyl ether
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Synthesis routes and methods

Procedure details

The title compound was prepared from 4-chlorophenol and epichlorohydrin employing the procedures as set forth in Step 1 of Example 2.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
M Bero, M Danielewicz, J Kasperczyk… - Acta …, 1985 - Wiley Online Library
… GPC chromatograms of the atactic fraction of the poly(4-chlorophenyl glycidyl ether) (fraction TI), obtained in the presence of various initiators, are shown in Fig. 4. The polymer obtained …
Number of citations: 3 onlinelibrary.wiley.com
ZJ Jedlinksi - Polymer Science USSR, 1979 - Elsevier
… We used these systems in polymerization of some oxiranes, mainly propylene oxide, 2-chlorophenyl glycidyl ether and 4-chlorophenyl glycidyl ether. Polymerization was carried out in …
Number of citations: 2 www.sciencedirect.com
MA El-Tantawy, BD Hammock - Mutation Research/Genetic Toxicology, 1980 - Elsevier
… trans-fimethylstyrene oxide, 4-chlorophenyl glycidyl ether, vinylcyclohexene dioxide, octene … oxide, styrene oxide and 4-chlorophenyl glycidyl ether. This reduction was found to depend …
Number of citations: 59 www.sciencedirect.com
S Verma, MK Si, RI Kureshy, M Nazish, M Kumar… - Journal of Molecular …, 2016 - Elsevier
… prepared by the reaction of benzylamine with readily available epoxides viz., styrene oxide, 1,2-epoxy-3-phenoxypropane, 4-tertbutylphenyl glycidyl ether, 4-chlorophenyl glycidyl ether, …
Number of citations: 10 www.sciencedirect.com
K Wu, H Wang, H Sun, D Wei - Applied microbiology and biotechnology, 2015 - Springer
… Racemic PGE, (S)-PGE, (R)-PGE, cyclohexene oxide, styrene oxide, cyclohexanediol, 3-phenoxy-1, 2-propanediol, and 4-chlorophenyl glycidyl ether were purchased from Sigma …
Number of citations: 26 link.springer.com
R Tak, M Kumar, T Menapara, N Gupta… - Advanced Synthesis …, 2017 - Wiley Online Library
… results we extended our study and explored the AKR activity of our catalyst with other Ph-protected glycidols such as glycidyl-2-methylphenyl ether 11, 4-chlorophenyl glycidyl ether 12, …
Number of citations: 29 onlinelibrary.wiley.com
FM Haque, CM Schexnayder, JM Matxain… - …, 2019 - ACS Publications
… In particular, the polymerization of 1,2-epoxytetradecane (ETD) and 4-chlorophenyl glycidyl ether (Cl-PGE) was exempt of side reactions induced by the ether-cleavage mechanism, …
Number of citations: 15 pubs.acs.org
N Aoyagi, Y Furusho, T Endo - Journal of Polymer Science Part …, 2013 - Wiley Online Library
… Various glycidyl ethers, such as 4-chlorophenyl glycidyl ether (4b), 4-methoxyphenyl glycidyl ether (4c), n-butyl glycidyl ether (4d), and allyl glycidyl ether (4e), gave the corresponding …
Number of citations: 77 onlinelibrary.wiley.com
S Verma, G Kumar, A Ansari, RI Kureshy… - Sustainable Energy & …, 2017 - pubs.rsc.org
… propylene oxide 1a, styrene oxide 2a, phenyl glycidyl ether 2b, 4-chlorophenyl glycidyl ether 2c, 4-tert-butylphenyl glycidyl ether 2d, glycidyl 2-methylphenyl ether 2e, benzyl glycidyl …
Number of citations: 51 pubs.rsc.org
S Verma, M Nazish, RI Kureshy… - Sustainable Energy & …, 2018 - pubs.rsc.org
… (CMPSR), ethylene diamine, cyclohexane 1,2-diamine and the epoxides viz., phenyl glycidyl ether 1a, styrene oxide 2a, glycidyl 2-methylphenyl ether 2b, 4-chlorophenyl glycidyl ether …
Number of citations: 20 pubs.rsc.org

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